N-tert-Butoxycarbonyl-L-isoleucineamide
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Overview
Description
N-tert-Butoxycarbonyl-L-isoleucineamide is a compound that belongs to the class of amino acid derivatives. It is commonly used in peptide synthesis due to its ability to protect the amino group during chemical reactions. The compound is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is widely utilized in organic synthesis to temporarily mask reactive functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butoxycarbonyl-L-isoleucineamide typically involves the reaction of L-isoleucine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide. The reaction is carried out under mild conditions, often at room temperature, to form the Boc-protected amino acid. The resulting product is then purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is produced in bulk quantities and is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
N-tert-Butoxycarbonyl-L-isoleucineamide undergoes various chemical reactions, including:
Deprotection Reactions: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol are commonly used for Boc deprotection.
Substitution: Reagents such as oxalyl chloride in methanol can be used for selective deprotection and substitution reactions.
Major Products Formed
The major products formed from these reactions include the free amino acid (L-isoleucine) and various substituted derivatives depending on the reagents and conditions used .
Scientific Research Applications
N-tert-Butoxycarbonyl-L-isoleucineamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-tert-Butoxycarbonyl-L-isoleucineamide primarily involves its role as a protecting group. The Boc group temporarily masks the amino group, preventing it from participating in unwanted reactions. This allows for selective reactions to occur at other functional groups. The Boc group can be removed under specific conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
- N-tert-Butoxycarbonyl-L-alanineamide
- N-tert-Butoxycarbonyl-L-valineamide
- N-tert-Butoxycarbonyl-L-leucineamide
Uniqueness
N-tert-Butoxycarbonyl-L-isoleucineamide is unique due to its specific structure and the presence of the isoleucine residue. This gives it distinct properties and reactivity compared to other Boc-protected amino acids. Its use in peptide synthesis and other applications highlights its versatility and importance in various fields of research.
Properties
IUPAC Name |
tert-butyl N-(1-amino-3-methyl-1-oxopentan-2-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O3/c1-6-7(2)8(9(12)14)13-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H2,12,14)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLNERXKXKBCJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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